molecular formula C10H15N5 B13343813 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B13343813
M. Wt: 205.26 g/mol
InChI Key: MYRMLTJIAHQVFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are followed by trapping with various electrophiles . Additionally, the fragmentation of the pyrazole ring can be employed to access different derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[1,2-b]pyrazole: A closely related compound with similar structural features.

    Indole: Another heterocyclic compound often compared due to its bioactivity.

Uniqueness

1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is unique due to its improved solubility in aqueous media compared to indole derivatives. This property makes it a more attractive candidate for pharmaceutical applications .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboximidamide

InChI

InChI=1S/C10H15N5/c1-7(2)6-14-3-4-15-10(14)8(5-13-15)9(11)12/h3-5,7H,6H2,1-2H3,(H3,11,12)

InChI Key

MYRMLTJIAHQVFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=C(C=N2)C(=N)N

Origin of Product

United States

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